molecular formula C7H7Cl2N3 B3261456 N-allyl-4,6-dichloropyrimidin-2-amine CAS No. 34386-98-6

N-allyl-4,6-dichloropyrimidin-2-amine

Cat. No. B3261456
CAS RN: 34386-98-6
M. Wt: 204.05 g/mol
InChI Key: VVNAZZBCBNOIFA-UHFFFAOYSA-N
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Description

“N-allyl-4,6-dichloropyrimidin-2-amine” is a chemical compound with the molecular formula C7H7Cl2N3 . It has a molecular weight of 204.06 .


Synthesis Analysis

The synthesis of similar compounds, such as 2-amino-4,6-dichloropyrimidines, has been reported. A series of 5-substituted 2-amino-4,6-dihydroxypyrimidines were prepared by a modified condensation of the corresponding monosubstituted malonic acid diesters with guanidine in an excess of sodium ethoxide . The optimized procedure using Vilsmeier–Haack–Arnold reagent, followed by immediate deprotection of the (dimethylamino)methylene protecting groups, has been developed to convert the 2-amino-4,6-dihydroxypyrimidine analogs to novel 5-substituted 2-amino-4,6-dichloropyrimidines in high yields .


Molecular Structure Analysis

The molecular structure of “N-allyl-4,6-dichloropyrimidin-2-amine” can be represented by the SMILES notation: NC1=NC (Cl)=CC (Cl)=N1 .


Chemical Reactions Analysis

The halogenated pyrimidines can incorporate nucleophiles regioselectively via S N Ar reaction, unlike other nitrogen heterocycles such as pyridine and imidazole . Substitution reactions that include Grignard agents, cross-coupling reactions to build aryl-heteroaryl or heteroaryl-heteroaryl bonds, and alkoxy and amino groups have been reported .


Physical And Chemical Properties Analysis

“N-allyl-4,6-dichloropyrimidin-2-amine” is insoluble in water, but soluble in acetone .

Future Directions

The pyrimidine core is regarded as the second heteroaromatic ring present in pharmaceutically active compounds . Researching and exploring synthetic methods to produce this significant class of heterocyclic systems is a main justification for future work . In particular, functionalized pyrimidines with amino and halogen groups become suitable precursors for a number of structural alterations in the synthesis of pyrimidine-based compounds .

properties

IUPAC Name

4,6-dichloro-N-prop-2-enylpyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N3/c1-2-3-10-7-11-5(8)4-6(9)12-7/h2,4H,1,3H2,(H,10,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNAZZBCBNOIFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC(=CC(=N1)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-allyl-4,6-dichloropyrimidin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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